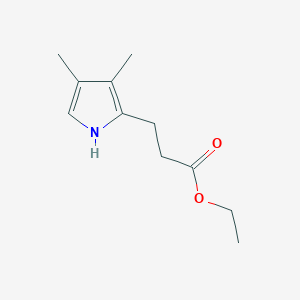
Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and propanoate groups attached to the pyrrole ring, along with two methyl groups at positions 3 and 4 of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials could be 2,5-dimethoxytetrahydrofuran and an appropriate amine under mild reaction conditions with a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce reduced pyrrole derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,4-dimethyl-1H-pyrrole: A closely related compound with similar structural features.
2,4-Dimethyl-3-ethyl-1H-pyrrole: Another similar compound with slight variations in the substitution pattern.
Uniqueness
Ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate is unique due to the presence of the ethyl and propanoate groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Properties
CAS No. |
62371-11-3 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C11H17NO2/c1-4-14-11(13)6-5-10-9(3)8(2)7-12-10/h7,12H,4-6H2,1-3H3 |
InChI Key |
PCEBKXNMPAZGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















